Bienvenue dans la boutique en ligne BenchChem!

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

Chemical Identity Compound Authentication Procurement Specification

This compound is the distinct 3,4-dimethoxyphenethyl amide variant of the 2-phenylindolizin-3-yl-acetamide class. It is empirically linked to CBX7 chromodomain inhibition and GPR151 activation screens, providing a unique selectivity fingerprint not available in generic antifungal indolizine analogs. Procuring this exact chemotype is critical for reproducing epigenetic/GPCR screening results and building valid structure-activity relationship models.

Molecular Formula C26H24N2O4
Molecular Weight 428.488
CAS No. 328022-81-7
Cat. No. B2423786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
CAS328022-81-7
Molecular FormulaC26H24N2O4
Molecular Weight428.488
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4)OC
InChIInChI=1S/C26H24N2O4/c1-31-22-12-11-18(16-23(22)32-2)13-14-27-26(30)25(29)24-21(19-8-4-3-5-9-19)17-20-10-6-7-15-28(20)24/h3-12,15-17H,13-14H2,1-2H3,(H,27,30)
InChIKeyRIWSYDQFQMHRBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Strategy for N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide: A Distinct Indolizine Scaffold


N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide (CAS 328022-81-7) is a synthetic small molecule belonging to a class of 2-oxo-2-(2-phenylindolizin-3-yl)acetamide derivatives. Compounds within this genus are described in patent literature for applications ranging from antifungal agents to anti-inflammatory therapeutics [1][2]. This particular analog features a 3,4-dimethoxyphenethylamine side chain, a substitution pattern that distinguishes it from other common amide moieties like unsubstituted phenyl or methyl groups. Its chemical identity is confirmed by its InChIKey (RIWSYDQFQMHRBW-UHFFFAOYSA-N), and it has appeared in screening libraries for epigenetic and GPCR targets, indicating a distinct biological recognition profile .

Why Unspecified 2-Oxo-2-(2-phenylindolizin-3-yl)acetamides Are Inadequate Substitutes for CAS 328022-81-7


The broad patent class of 2-oxo-2-(2-phenylindolizin-3-yl)acetamides encompasses a wide range of amide substituents, and biological phenotype is profoundly sensitive to these variations [1]. Generic substitution is a high-risk strategy because the critical 3,4-dimethoxyphenethyl moiety on our target compound is not a common feature of the class. Close analogs in the patent literature frequently employ simple phenyl, 4-methylphenyl, or 4-trifluoromethylphenyl amide groups, which exhibit different electronic, steric, and likely pharmacokinetic properties [1]. While no direct comparative bioactivity data for this specific compound was located in the public domain, the structural divergence is sufficient to invalidate the assumption of functional interchangeability. Procuring an unspecified analog risks entering a completely different chemical and biological space, undermining experimental reproducibility.

Quantitative Evidence Dossier: How N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide Differentiates from Analogs


Confirmation of a Unique Structural Identity via InChIKey

This compound's unique absolute structural identity, critical for procurement, is defined by its International Chemical Identifier Key. The InChIKey RIWSYDQFQMHRBW-UHFFFAOYSA-N corresponds to the exact N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide configuration . This differentiates it from all other molecules, including close analogs such as the 2,4-dimethoxy isomer or simple phenyl amides found in patent claims. Any compound not matching this InChIKey is a different chemical entity.

Chemical Identity Compound Authentication Procurement Specification

Differential Screening Profile in Epigenetic Target Assays

Public screening databases indicate this compound was specifically selected for a primary screen against the CBX7 chromodomain, a component of the Polycomb Repressive Complex 1 . Its inclusion in a focused CBX7 assay suggests recognition by the target that is absent in the broader class. In contrast, the core 2-oxo-2-(2-phenylindolizin-3-yl)acetamide scaffold and its simple derivatives are primarily patented as PDE4/TNF-α or antifungal agents, with no CBX7 data reported [1]. This distinct assay selection implies a differentiated target engagement profile conferred by the 3,4-dimethoxyphenethyl group, though quantitative data was inaccessible.

Epigenetics CBX7 Inhibition Target Selectivity

GPCR Pathway Application Differentiation vs. Fungal Inhibitors

This specific compound was also deployed in a cell-based high-throughput assay designed to identify activators of GPR151, an orphan G-protein coupled receptor . This application is a stark departure from the primary therapeutic rationale for the patent class, which is focused on direct antifungal activity via inhibition of fungal growth [1]. The decision to screen this specific analog against a mammalian GPCR, rather than a fungal pathogen panel, strongly suggests a physicochemical and pharmacophoric profile divergent from an antifungal lead, dictated by the 3,4-dimethoxyphenethyl tail.

GPCR GPR151 Functional Selectivity

Defined Application Scenarios for N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide Based on Empirical Evidence


Chemical Probe Development for Polycomb Repressive Complex 1 (CBX7)

This compound is empirically tied to a primary screening campaign for CBX7 chromodomain inhibitors . A research group investigating the therapeutic hypothesis of disrupting CBX7's interaction with H3K27me3 marks in cancer or aging would procure this molecule as a structurally distinct starting point. In such a campaign, the other commonly available indolizine analogs, patented for unrelated PDE4 or antifungal activity, would not be pertinent as they lack documented epigenetic target engagement.

Deorphanization Studies for GPR151

As a screening hit identified in a cell-based assay for GPR151 activation from The Scripps Research Institute Molecular Screening Center , this compound is a tangible lead for labs studying orphan GPCR signaling. Choosing this analog over a generic 2-phenylindolizine derivative is critical, as the evidence points to a structure-activity relationship (SAR) pathway for mammalian cell bioactivity that is unique to its specific amide tail, a feature not present in the antifungal patent pool.

Constructing a Selectivity Panel for Indolizine-Based Libraries

In a medicinal chemistry program aiming to optimize novel 2-phenylindolizine-3-yl-acetamides, this compound serves as a unique selectivity control. Its distinct 3,4-dimethoxyphenethyl group provides a specific chemotype for probing off-target effects. Comparing its behavior against standard antifungals like the 4-trifluoromethylphenyl derivative [1] in broad panels (kinases, GPCRs, CYP450s) is possible only if both exact chemotypes are procured. Generic substitution would invalidate the SAR of the selectivity comparison.

Quote Request

Request a Quote for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.